4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Overview
Description
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a piperidine derivative with a cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexylidene-containing molecules. Examples include:
- 4-hydroxy-2-quinolones
- Imidazole derivatives
- Indole derivatives
Uniqueness
What sets 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-7-2-9(15)14(10(17)3-7)11(18)4-8-5-12(19)16-13(20)6-8/h7-8,15,18H,2-6H2,1H3,(H,16,19,20)/b14-11-,15-9? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWPUADCMUYAA-VJHCQSOSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=N)C(=C(CC2CC(=O)NC(=O)C2)O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=N)/C(=C(\CC2CC(=O)NC(=O)C2)/O)/C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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